![molecular formula C16H22FN3O B4723682 N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4723682.png)
N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide
Overview
Description
N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. The inhibition of GABA transaminase leads to an increase in the levels of GABA, resulting in enhanced GABAergic neurotransmission.
Mechanism of Action
The primary mechanism of action of N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide is the inhibition of GABA transaminase, which leads to an increase in the levels of GABA. This increase in GABA levels enhances GABAergic neurotransmission, resulting in increased inhibitory effects in the central nervous system.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the levels of GABA and glutamate in the brain, which may contribute to its therapeutic effects. N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has also been shown to increase the activity of GABAergic neurons in the hippocampus, which is a brain region that plays a crucial role in learning and memory.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its potent and selective inhibition of GABA transaminase, which allows for precise modulation of GABAergic neurotransmission. However, one limitation of N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders. Future research could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in other disorders. Additionally, the development of more soluble analogs of N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide could improve its bioavailability and expand its potential use in experimental settings.
Scientific Research Applications
N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance GABAergic neurotransmission and has been suggested as a potential treatment for epilepsy, anxiety, and depression. N-cyclopentyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has also been studied for its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-cyclopentyl-4-(4-fluorophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O/c17-13-5-7-15(8-6-13)19-9-11-20(12-10-19)16(21)18-14-3-1-2-4-14/h5-8,14H,1-4,9-12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHAVWRHSHAPFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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